![molecular formula C26H17N3O B2534392 2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile CAS No. 324066-72-0](/img/structure/B2534392.png)
2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with 3-formyl-6-methylchromone and p-chlorobenzaldehyde in absolute ethanol containing a few drops of hydrochloric acid .Molecular Structure Analysis
The structure of this compound was established via correct elemental analyses and spectroscopic data . The IR spectrum showed the absence of 3400-3100 cm-1. Also, the compound showed the presence of C=O function at 1640 and C-O at 1069 cm-1 which confirmed the presence of the pyranone ring .Chemical Reactions Analysis
The compound was used as a suitable intermediate for the synthesis of some new heterocycles bearing a furan nucleus in their structures . When the compound was allowed to react with hydrazines such as hydrazine hydrate and phenylhydrazine, the obtainable product did not show an absorption band attributed to C/N function near 2200 cm-1 and it also showed violet coloration with iron Ш chloride which confirmed the presence of a phenolic OH group in their structures .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Amino-4,5-diphenylfuran-3-carbonitrile serves as a versatile building block for synthesizing a variety of compounds with significant anti-inflammatory and antimicrobial properties. A study by Kumar, Chauhan, and Drabu (2011) demonstrated the synthesis of substituted benzylidene acetophenone and diphenylpyridine-3-carbonitrile derivatives, showing good anti-inflammatory activity compared to the standard drug indomethacin, and significant activity against gram-negative bacteria (E. Coli) and gram-positive bacteria (S. aureus) compared to the standard drug ofloxacin (Kumar, Chauhan, & Drabu, 2011).
Heterocyclic Synthesis
The compound has been utilized as a core structure for creating novel heterocyclic compounds. El-Shahawi and El-ziaty (2017) explored its use in synthesizing new furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives, showcasing its utility in developing a diverse range of heterocyclic compounds with potential biological activities (El-Shahawi & El-ziaty, 2017).
Biological Activity Studies
Research on furan derivatives synthesized from 2-amino-4,5-diphenylfuran-3-carbonitrile has indicated their potential as antibacterial and antifungal agents. Loğoğlu et al. (2010) synthesized and characterized several organic compounds from this derivative, demonstrating activity against various bacteria and fungi, suggesting its usefulness in developing new antimicrobial agents (Loğoğlu, Yılmaz, Katırcıoğlu, Yakut, & Mercan, 2010).
Antifungal and Antimicrobial Derivatives
Further studies have focused on the synthesis of benzotriazole derivatives incorporating 2-aminothiophene-3-carbonitrile and other compounds, showing promising antimicrobial and antifungal activities. These derivatives highlight the compound's potential as a precursor for various bioactive molecules with potential applications in treating infectious diseases (Al-Omran, El-Khair, & Mohareb, 2002).
properties
IUPAC Name |
2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVLUHZOPVFCV-STBIYBPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile |
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